molecular formula C26H23NO3 B214720 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214720
M. Wt: 397.5 g/mol
InChI Key: NQVMSGIXYMIHOJ-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole alkaloids. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of science, including medicine, agriculture, and biochemistry.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal activity.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been found to exert a wide range of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and oxidative stress. It also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, thereby exerting its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. However, the major limitation of using this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

The potential therapeutic applications of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are vast and varied. Future research should focus on exploring the underlying mechanisms of action of this compound and developing more efficient synthesis methods. Furthermore, studies should be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy. Finally, the potential of this compound as a lead molecule for drug development should be explored.

Synthesis Methods

The synthesis of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step involves the condensation of 2-methylbenzaldehyde and nitromethane to form nitrostyrene. The nitrostyrene is then reduced to the corresponding amine using sodium borohydride. The amine is then subjected to a cyclization reaction with isatin to form the final product.

Scientific Research Applications

3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has anticancer, antifungal, antiviral, and antibacterial properties. It has also been found to possess anti-inflammatory, antioxidant, and neuroprotective effects.

properties

Product Name

3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

3-hydroxy-1-[(2-methylphenyl)methyl]-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one

InChI

InChI=1S/C26H23NO3/c1-19-9-5-6-12-21(19)18-27-24-14-8-7-13-23(24)26(30,25(27)29)17-22(28)16-15-20-10-3-2-4-11-20/h2-16,30H,17-18H2,1H3/b16-15-

InChI Key

NQVMSGIXYMIHOJ-NXVVXOECSA-N

Isomeric SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C\C4=CC=CC=C4)O

SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O

Origin of Product

United States

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